Kinase Hinge-Binding Geometry Differentiates Pyrazolo[3,4-b]pyridine from Pyrrolo[2,3-b]pyridine and Indazole Scaffolds
The pyrazolo[3,4-b]pyridine scaffold is structurally distinguished from pyrrolo[2,3-b]pyridine and indazole by its ability to achieve multiple kinase binding modes due to its hybrid character containing elements of both comparators [1]. While pyrrolo[2,3-b]pyridine and indazole each present a single hydrogen bond donor–acceptor pair geometry, the pyrazolo[3,4-b]pyridine scaffold can adopt distinct orientations within the ATP-binding pocket, enabling interactions with a broader range of kinase hinge regions [1]. This structural versatility is reflected in the scaffold's occurrence in patents covering diverse kinase targets, whereas pyrrolo[2,3-b]pyridine and indazole are each associated with narrower target families [1].
| Evidence Dimension | Kinase binding mode versatility (number of distinct hinge-binding geometries accessible) |
|---|---|
| Target Compound Data | Multiple binding modes possible; scaffold contains structural elements of both pyrrolo[2,3-b]pyridine and indazole |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine: single binding mode; Indazole: single binding mode |
| Quantified Difference | Qualitative difference in binding mode repertoire; scaffold claimed for a broader range of kinase targets (≥10 distinct kinase families) in patents |
| Conditions | Analysis of patent literature and structural biology of kinase inhibitors |
Why This Matters
Procurement of 3-methyl-1H-pyrazolo[3,4-b]pyridine provides a scaffold with broader applicability in kinase inhibitor campaigns than pyrrolo[2,3-b]pyridine or indazole, reducing the need to source multiple distinct heterocyclic building blocks.
- [1] Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opinion on Therapeutic Patents, 23(3), 281-298. View Source
